(S)-2-hydroxypropylphosphonate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

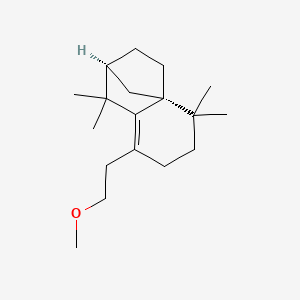

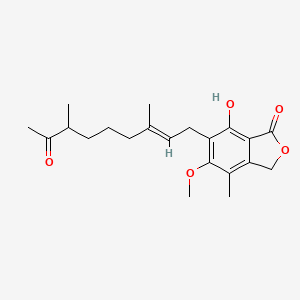

(S)-2-hydroxypropylphosphonate is the organophosphate oxoanion that is the anion formed from (S)-2-hydroxypropylphosphonic acid by loss of a single proton from the phosphate group; the major microspecies at pH 7.3. It is a conjugate base of a (S)-2-hydroxypropylphosphonic acid.

科学的研究の応用

1. Bisphosphonates and Bone Metabolism

Bisphosphonates, a class of compounds with widespread use for disorders of bone metabolism like Paget's disease and osteoporosis, share a common P–C–P backbone structure, essential for binding to hydroxyapatite. Their unique structure, including the hydroxyl group (as in R1 side groups), plays a crucial role in their efficacy and utility in treating specific bone resorption disorders (Russell, 2007).

2. Development and Clinical Impact of Bisphosphonates

The discovery and development of bisphosphonates, chemically stable analogues of pyrophosphate, have significantly impacted clinical medicine. Their ability to inhibit bone resorption by selectively binding to bone surfaces and interfering with osteoclast actions has established them as a choice treatment for various bone diseases (Russell, 2011).

3. Mechanisms of Action in Bisphosphonates

Bisphosphonates' biological effects, originally attributed to physico-chemical effects on hydroxyapatite crystals, are predominantly due to cellular effects. The presence of a nitrogen atom in their structure is critical for their potency as inhibitors of bone resorption, particularly in treating Paget's disease (Russell et al., 1999).

4. Role in Antibiotic Formation

(S)-2-hydroxypropylphosphonate is involved in the formation of fosfomycin, a key antibiotic. The enzymatic reaction involving this compound leads to the specific production of fosfomycin, showcasing its importance in antibiotic biosynthesis (Yan et al., 2007).

5. Direct Inhibition of Osteoclastic Activity

Bisphosphonates like aminohydroxypropylidene directly suppress osteoclastic activity, as observed in isolated avian osteoclasts. This inhibition is mediated by bone-bound drugs and is a critical aspect of their function in treating bone resorption disorders (Carano et al., 1990).

6. Effects on Bone Mineral Metabolism

The use of bisphosphonates affects bone mineral metabolism, as observed in studies involving continuous bed rest. These effects are dose-dependent and significant, highlighting their role in managing skeletal mineral loss (Lockwood et al., 1975).

7. Bisphosphonates: Laboratory to Clinical Applications

Bisphosphonates have evolved from laboratory compounds to vital clinical treatments for bone diseases. Their selective uptake and adsorption to mineral surfaces in bone, and their interference with osteoclasts' actions, have established them as essential drugs for treating various bone disorders (Russell & Rogers, 1999).

8. Anticalcification and Antiresorption Effects

Bisphosphonates exhibit significant anticalcification and antiresorption effects, crucial for their activity in calcium-related disorders. Their interaction with calcium and impact on hydroxyapatite formation and dissolution are key to their therapeutic applications (Van Gelder et al., 1995).

9. Therapeutic Uses of Bisphosphonates

Bisphosphonates are pivotal in managing skeletal disorders like osteoporosis and Paget's disease. Each bisphosphonate has a unique activity profile, influencing their therapeutic applications and effectiveness in reducing bone turnover and fracture risk (Licata, 2005).

10. Novel Bisphosphonates Development

The synthesis and pharmacology of novel bisphosphonates, like ISA-13-1, demonstrate their potential in bone disease treatment. These new compounds show similar potency to existing bisphosphonates but with increased oral absorption, highlighting the ongoing evolution in bisphosphonate-based therapies (Cohen et al., 1999).

特性

分子式 |

C3H8O4P- |

|---|---|

分子量 |

139.07 g/mol |

IUPAC名 |

hydroxy-[(2S)-2-hydroxypropyl]phosphinate |

InChI |

InChI=1S/C3H9O4P/c1-3(4)2-8(5,6)7/h3-4H,2H2,1H3,(H2,5,6,7)/p-1/t3-/m0/s1 |

InChIキー |

ZFVCONUOLQASEW-VKHMYHEASA-M |

異性体SMILES |

C[C@@H](CP(=O)(O)[O-])O |

正規SMILES |

CC(CP(=O)(O)[O-])O |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]benzoic acid](/img/structure/B1264950.png)